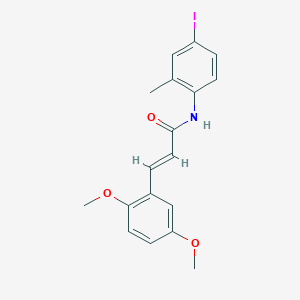![molecular formula C29H32N2O B11692299 12-[4-(diethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11692299.png)
12-[4-(diethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-[4-(diéthylamino)phényl]-9,9-diméthyl-8,9,10,12-tétrahydrobenzo[a]acridin-11(7H)-one est un composé organique complexe avec une structure unique qui combine des éléments des deux cadres de l'acridine et du benzo[a]acridine.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 12-[4-(diéthylamino)phényl]-9,9-diméthyl-8,9,10,12-tétrahydrobenzo[a]acridin-11(7H)-one implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Une voie courante comprend les étapes suivantes :
Formation du noyau acridine : Cela peut être réalisé par une réaction de cyclisation impliquant un dérivé d'aniline approprié et une cétone.
Introduction du squelette benzo[a]acridine : Cette étape implique souvent une réaction d'acylation de Friedel-Crafts.
Fonctionnalisation : Le groupe diéthylamino est introduit par une réaction de substitution nucléophile, et les groupes diméthyles sont ajoutés par alkylation.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie synthétique ci-dessus pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, des techniques de purification avancées et le développement de catalyseurs plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
12-[4-(diéthylamino)phényl]-9,9-diméthyl-8,9,10,12-tétrahydrobenzo[a]acridin-11(7H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être obtenue à l'aide d'agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution électrophile ou nucléophile, selon les conditions et les réactifs utilisés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Agents halogénants pour la substitution électrophile, et nucléophiles comme les amines pour la substitution nucléophile.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des amines ou des alcools.
4. Applications de recherche scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde fluorescente en raison de ses caractéristiques structurelles uniques.
Médecine : Exploré pour son potentiel en tant qu'agent anticancéreux, étant donné sa capacité à s'intercaler avec l'ADN.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les diodes électroluminescentes.
5. Mécanisme d'action
Le mécanisme d'action du 12-[4-(diéthylamino)phényl]-9,9-diméthyl-8,9,10,12-tétrahydrobenzo[a]acridin-11(7H)-one implique son interaction avec des cibles moléculaires telles que l'ADN et les protéines. Le composé peut s'intercaler entre les paires de bases d'ADN, perturbant la fonction normale de l'ADN et entraînant la mort cellulaire. De plus, il peut interagir avec des protéines spécifiques, inhibant leur fonction et contribuant à ses effets biologiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, given its ability to intercalate with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 12-[4-(diethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. Additionally, it may interact with specific proteins, inhibiting their function and contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l'acridine : Des composés comme l'orange d'acridine et la proflavine partagent des similitudes structurelles et sont également connus pour leurs propriétés d'intercalation de l'ADN.
Dérivés du benzo[a]acridine : Ces composés ont des cadres similaires et sont étudiés pour leurs propriétés anticancéreuses potentielles.
Unicité
Ce qui distingue le 12-[4-(diéthylamino)phényl]-9,9-diméthyl-8,9,10,12-tétrahydrobenzo[a]acridin-11(7H)-one, c'est sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles, qui lui confèrent des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C29H32N2O |
|---|---|
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
12-[4-(diethylamino)phenyl]-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
InChI |
InChI=1S/C29H32N2O/c1-5-31(6-2)21-14-11-20(12-15-21)26-27-22-10-8-7-9-19(22)13-16-23(27)30-24-17-29(3,4)18-25(32)28(24)26/h7-16,26,30H,5-6,17-18H2,1-4H3 |
Clé InChI |
DMUATNJCNZILTN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11692219.png)


![N-[4-(diethylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11692232.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B11692240.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11692241.png)
![Butyl 3-[2-(2,4-dibromophenoxy)acetamido]benzoate](/img/structure/B11692255.png)
![(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11692257.png)
![4-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazino]benzamide](/img/structure/B11692261.png)
![(4Z)-4-[3-bromo-4-(dimethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692265.png)
![4-fluoro-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11692273.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[4-(2,4-dinitrophenoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692280.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692283.png)
![{2-[(E)-({[3-(1,2-Dihydro-5-acenaphthylenyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11692287.png)
